molecular formula C24H22N2O4 B5010439 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B5010439
M. Wt: 402.4 g/mol
InChI Key: TUYBZZAETXXRGT-UHFFFAOYSA-N
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Description

This compound features a 5,6-dimethylbenzoxazole core linked to a phenyl ring, with a 2-(4-methoxyphenoxy)acetamide substituent.

Properties

IUPAC Name

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-15-12-21-22(13-16(15)2)30-24(26-21)17-4-6-18(7-5-17)25-23(27)14-29-20-10-8-19(28-3)9-11-20/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYBZZAETXXRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the phenyl

Biological Activity

N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H22N2O3
  • Molecular Weight : 350.41 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can interact with receptors that regulate cell growth and apoptosis, potentially leading to anticancer effects.

Anticancer Properties

Research indicates that benzoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Breast Cancer Cells : Studies have shown that compounds similar to this compound can induce apoptosis in MCF-7 and MDA-MB series cells.
  • Lung Cancer Cells : The compound has demonstrated effectiveness against A549 lung cancer cells.

The structure–activity relationship (SAR) analysis suggests that modifications in the benzoxazole moiety can enhance anticancer activity by improving binding affinity to target proteins involved in cancer progression .

Antimicrobial Activity

The compound's antimicrobial properties have been explored against various Gram-positive and Gram-negative bacteria:

Bacterial Strain Activity Minimum Inhibitory Concentration (MIC)
Bacillus subtilis (Gram+)Active32 µg/mL
Escherichia coli (Gram-)InactiveN/A

While the antibacterial activity is limited, some derivatives have shown promise as antifungal agents against Candida albicans .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various benzoxazole derivatives on different cancer cell lines. The results indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Screening :
    • In a screening of 41 benzoxazole derivatives for antimicrobial properties, it was found that while the overall antibacterial potential was low, certain compounds demonstrated selective activity against Gram-positive bacteria .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide exhibit significant anticancer properties. Studies have shown that benzoxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that modifications in the benzoxazole structure enhance its cytotoxicity against breast cancer cells.

Mechanism of Action
The mechanism involves the inhibition of specific kinases and modulation of signaling pathways associated with cell growth and survival. The presence of the methoxyphenoxy group is believed to enhance the compound's interaction with target proteins involved in tumorigenesis .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of this compound have yielded promising results. It has been shown to possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Materials Science

Polymer Chemistry
this compound is also being explored for its potential use in polymer synthesis. Its unique chemical structure allows it to act as a monomer or cross-linking agent in the development of new polymeric materials with enhanced thermal and mechanical properties .

Case Study: Synthesis of Functional Polymers
In a recent study, researchers synthesized a series of polymers incorporating this compound into their backbone. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers .

Fluorescent Probes

Due to its inherent fluorescence properties, this compound can be utilized as a fluorescent probe in biological imaging applications. Its ability to selectively bind to specific biomolecules makes it a valuable tool for tracking cellular processes in real-time .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzoxazole/Related Heterocycles

Compound Name/ID Key Structural Features Pharmacological Activity/Properties Key Differences vs. Target Compound References
N-[4-(5-chlorobenzoxazol-2-yl)phenyl]-chloro/propanamide derivatives (26, 27) 5-Chlorobenzoxazole, chloroacetamide/propanamide substituents Synthesized for biological evaluation (unspecified activity) Chlorine substituent (vs. dimethyl) reduces steric bulk; different acetamide chain length
N-[4-(3-Ethoxybenzamido)phenyl]-5,6-dimethylbenzoxazole () Benzamide (vs. acetamide), same benzoxazole core No activity data; molecular weight = 386.44, boiling point = 486.2°C, density = 1.219 g/cm³ Benzamide linkage (vs. acetamide) alters hydrogen-bonding potential and solubility
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide () Quinazolinone core (vs. benzoxazole), identical 4-methoxyphenoxyacetamide chain Molecular weight = 415.44; structural data only Quinazolinone heterocycle (vs. benzoxazole) may confer distinct target selectivity

Acetamide Derivatives with Varied Substituents

Compound Name/ID Key Structural Features Pharmacological Activity/Properties Key Differences vs. Target Compound References
N-Phenylacetamide sulphonamides (35–37) Sulfonamide substituents (vs. phenoxy) Analgesic/anti-hypernociceptive activity (comparable to paracetamol) Sulfonamide groups increase polarity, potentially reducing CNS penetration
Morpholinosulfonylphenyl acetamides (5i–5o) Morpholinosulfonylphenyl group, varied aryl amino substituents Anti-COVID-19 activity (structural data only) Sulfonyl and amino groups (vs. phenoxy) alter electronic properties and binding interactions
2-(1,1-Dioxobenzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide Benzothiadiazinone core, phenoxyphenyl group Molecular weight = 407.4; no activity data Benzothiadiazinone (electron-withdrawing) vs. benzoxazole (electron-neutral)

Pharmacological and Physicochemical Insights

  • Electron Effects: The 4-methoxyphenoxy group donates electron density, contrasting with sulfonamides () or sulfonyl groups (), which are electron-withdrawing. This difference may influence receptor binding or metabolic stability.
  • Molecular Weight: The target compound’s molecular weight is estimated to be ~400–430 g/mol, comparable to quinazolinone analogs (415.44, ) but lower than benzamide derivatives (386.44, ).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions between key intermediates. For example, benzoxazole derivatives are often prepared by reacting substituted 2-aminophenols with carboxylic acid derivatives under acidic conditions (e.g., polyphosphoric acid). Microwave-assisted synthesis may enhance reaction efficiency . Acetamide side chains are typically introduced via nucleophilic acyl substitution or coupling reactions with activated esters (e.g., using EDCI or DCC as coupling agents). Post-synthetic modifications, such as deprotection or functional group interconversion, require controlled conditions to avoid degradation .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for verifying substituent positions and confirming the benzoxazole core. Key signals include aromatic protons (6.5–8.5 ppm) and methyl/methoxy groups (2.0–4.0 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula. Fragmentation patterns help identify structural motifs like the benzoxazole ring .
  • X-ray Crystallography : Single-crystal analysis using SHELX software resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological activity or binding affinity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Fukui functions identify nucleophilic/electrophilic sites .
  • Molecular Docking (AutoDock, Glide) : Dock the compound into target protein pockets (e.g., dihydrofolate reductase or kinase domains) to assess binding modes. Use scoring functions (e.g., MM-GBSA) to rank affinity .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories in explicit solvent to evaluate stability of ligand-protein complexes and identify critical residues for binding .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Dose-Response Analysis : Compare IC50_{50} values across multiple cell lines (e.g., NCI-60 panel) to distinguish target-specific effects from cytotoxicity .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Structural Analog Comparison : Synthesize derivatives with incremental modifications (e.g., substituent halogens or methyl groups) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize crystallographic refinement for this compound when data quality is suboptimal?

  • Methodological Answer :

  • SHELXL Refinement : Use iterative cycles of least-squares refinement with restraints for anisotropic displacement parameters. Apply TWIN/BASF commands for twinned crystals .
  • Hydrogen Bond Network Analysis : Validate intermolecular interactions (e.g., C–H···O) to improve model accuracy. Tools like Mercury (CCDC) visualize packing motifs .
  • Data Merging : For weak datasets, merge multiple crystals using XDS or HKL-3000 to enhance completeness and reduce Rmerge_{merge} .

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